molecular formula C12H14O4 B098973 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 16718-42-6

4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B098973
CAS RN: 16718-42-6
M. Wt: 222.24 g/mol
InChI Key: WAYMAQYXINVUDB-UHFFFAOYSA-N
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Description

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 16718-42-6 . It has a molecular weight of 222.24 and the linear formula is C12H14O4 .


Molecular Structure Analysis

The molecular structure of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one consists of 16 heavy atoms, 6 of which are aromatic . The compound has 3 rotatable bonds .


Physical And Chemical Properties Analysis

4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.32 and a water solubility of 1.13 mg/ml .

Scientific Research Applications

Synthesis and Bioactivity Studies

A series of compounds were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, showing potential for cytotoxicity and tumor-specificity, as well as inhibiting human carbonic anhydrase isoforms. The derivatives demonstrated interesting cytotoxic activities, important for anti-tumor activity studies (Gul et al., 2016).

Efficient Synthesis of Tetrahydro-1H-indeno[2,1-c]pyridine Derivatives

A study described a method for synthesizing 5-hydroxy-4-aryl-2,5-dihydrofuran-2,3-dicarboxylate derivatives using 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides (Mosslemin et al., 2013).

Palladium-Assisted Formation of Carbon−Carbon Bonds

Research showed the formation of 4,5,6-trimethoxy-2,3-diphenylindenone derivatives via reactions of specific palladium complexes with alkynes (Vicente et al., 1996).

Synthesis of Coumarin Derivatives with Antioxidant and Antihyperglycemic Properties

Compounds synthesized by condensation of specific derivatives with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one showed promising in vitro antioxidant activity and significant antihyperglycemic activity in vivo (Kenchappa et al., 2017).

Indene Dimerization Products

A study on the reaction of 1H-indene under specific conditions revealed products including 6-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, showcasing potential applications in pyrolysis oils and NMR, MS, and X-ray analysis (Jovanovic et al., 2002).

Decarbonylative Cycloaddition for 2,3-dihydro-1H-inden-1-one Derivatives

A study demonstrated the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene, catalyzed by rhodium (I) (Hu et al., 2022).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

properties

IUPAC Name

4,5,6-trimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-6-8-7(4-5-9(8)13)11(15-2)12(10)16-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYMAQYXINVUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCC(=O)C2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597467
Record name 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

16718-42-6
Record name 4,5,6-Trimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 7, 250 mg) was taken in 5% aqueous-methanolic (1:3) potassium carbonate (10 mL). To this stirred solution 3,4-methylenedioxybenzaldehyde (100 mg) was added and further stirred at room temperature at 30° C. for 1 hour. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get 2-benzo[1,3]dioxo-5-ylmethylene-4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 8, 206 mg)
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Synthesis routes and methods II

Procedure details

4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 7, 250 mg) was taken in 2.5% methanolic potassium hydroxide (10 mL). To this stirred solution 3,4-methylenedioxybenzaldehyde (100 mg) was added and further stirred at room temperature at 30° C. for 1 hour. On completion, the reaction mixture was diluted with water, acidified with dil. HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphate and evaporated to get a residue. The residue was purified through silica gel column to get 2-benzo[1,3]dioxo-5-ylmethylene-4,5,6-trimethoxy-3-(3,4,5-trimethoxyphenyl)-indan-1-one (formula 8, 258 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
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4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
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4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
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Reactant of Route 6
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Citations

For This Compound
4
Citations
SAA Aldulmani, ANMA Alaghaz - Journal of the Chinese …, 2019 - Wiley Online Library
In the present study, the title compound 2‐hydroxy‐N′‐(4,5,6‐trimethoxy‐2,3‐dihydro‐1H‐inden‐1‐ylidene) benzohydrazide (L) was synthesized and its Cu(II), Co(II), Ni(II) and Zn(II) …
Number of citations: 3 onlinelibrary.wiley.com
J Hu, J Yan, J Chen, Y Pang, L Huang, X Li - MedChemComm, 2015 - pubs.rsc.org
A series of new benzylideneindanone derivatives were designed, synthesized and evaluated as antitumor agents. Structure–activity relationship (SAR) studies showed that derivatives …
Number of citations: 19 pubs.rsc.org
Z Huo, D Min, S Zhang, ML Tang, X Sun - RSC Medicinal Chemistry, 2023 - pubs.rsc.org
In view of the serious adverse reactions and clinical toxicity of first line therapy 5-Fluorouracil and lack of small molecule therapeutics in colorectal cancer chemotherapy, a series of …
Number of citations: 0 pubs.rsc.org
MWM Earl - 2019 - wrap.warwick.ac.uk
Chiral 3-aryl-indan-1-ones are incredibly useful compounds; they not only occur as the primary pharmacophore of a wide array of drugs and natural products, but also serve as building …
Number of citations: 3 wrap.warwick.ac.uk

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